

Characterization of 5,7-Dinitroquinolin-8-ol: A Technical Overview

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Compound of Interest

Compound Name: **5,7-Dinitroquinolin-8-ol**

Cat. No.: **B093376**

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Abstract

5,7-Dinitroquinolin-8-ol is a nitro-substituted derivative of 8-hydroxyquinoline, a well-known heterocyclic scaffold in medicinal chemistry. This technical guide provides a consolidated overview of the available information on the characterization of **5,7-Dinitroquinolin-8-ol** (CAS No: 1084-32-8). While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its known physicochemical properties, synthesis background, and potential biological significance based on related compounds. It also details generalized experimental protocols for its full characterization and provides conceptual diagrams for its synthesis and potential mechanism of action.

Introduction

8-Hydroxyquinoline and its derivatives have long been a focus of research due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of nitro groups to the quinoline ring, as in **5,7-Dinitroquinolin-8-ol**, is expected to modulate its electronic properties and biological activity. This compound is of interest as a synthetic intermediate and for its potential pharmacological applications, particularly in the development of antimycobacterial agents and cathepsin B inhibitors.^{[1][2]} This guide aims to summarize the current knowledge on **5,7-Dinitroquinolin-8-ol** and provide a framework for its comprehensive experimental characterization.

Physicochemical Properties

The fundamental physicochemical properties of **5,7-Dinitroquinolin-8-ol** are summarized in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.

Property	Value	Source
Molecular Formula	C ₉ H ₅ N ₃ O ₅	[3]
Molecular Weight	235.15 g/mol	[3]
CAS Number	1084-32-8	[3]
Appearance	Light yellow to yellow solid	[4]
Melting Point	325 °C	ChemicalBook
Boiling Point (Predicted)	424.7 ± 45.0 °C	ChemicalBook
Density (Predicted)	1.693 ± 0.06 g/cm ³	[4]
pKa (Predicted)	4.12 ± 0.59	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4]

Synthesis

The synthesis of **5,7-Dinitroquinolin-8-ol** has been reported via the nitration of 8-hydroxyquinoline derivatives. One specific method involves the reaction of a precursor with nitric acid over 24 hours, reportedly yielding 88% of the final product.[3] The likely precursor for this reaction is 8-hydroxyquinoline or a mono-nitro derivative.

Generalized Synthesis Protocol

The following is a generalized experimental protocol for the nitration of an 8-hydroxyquinoline derivative, based on common organic synthesis methodologies.

Objective: To synthesize **5,7-Dinitroquinolin-8-ol** by nitration.

Materials:

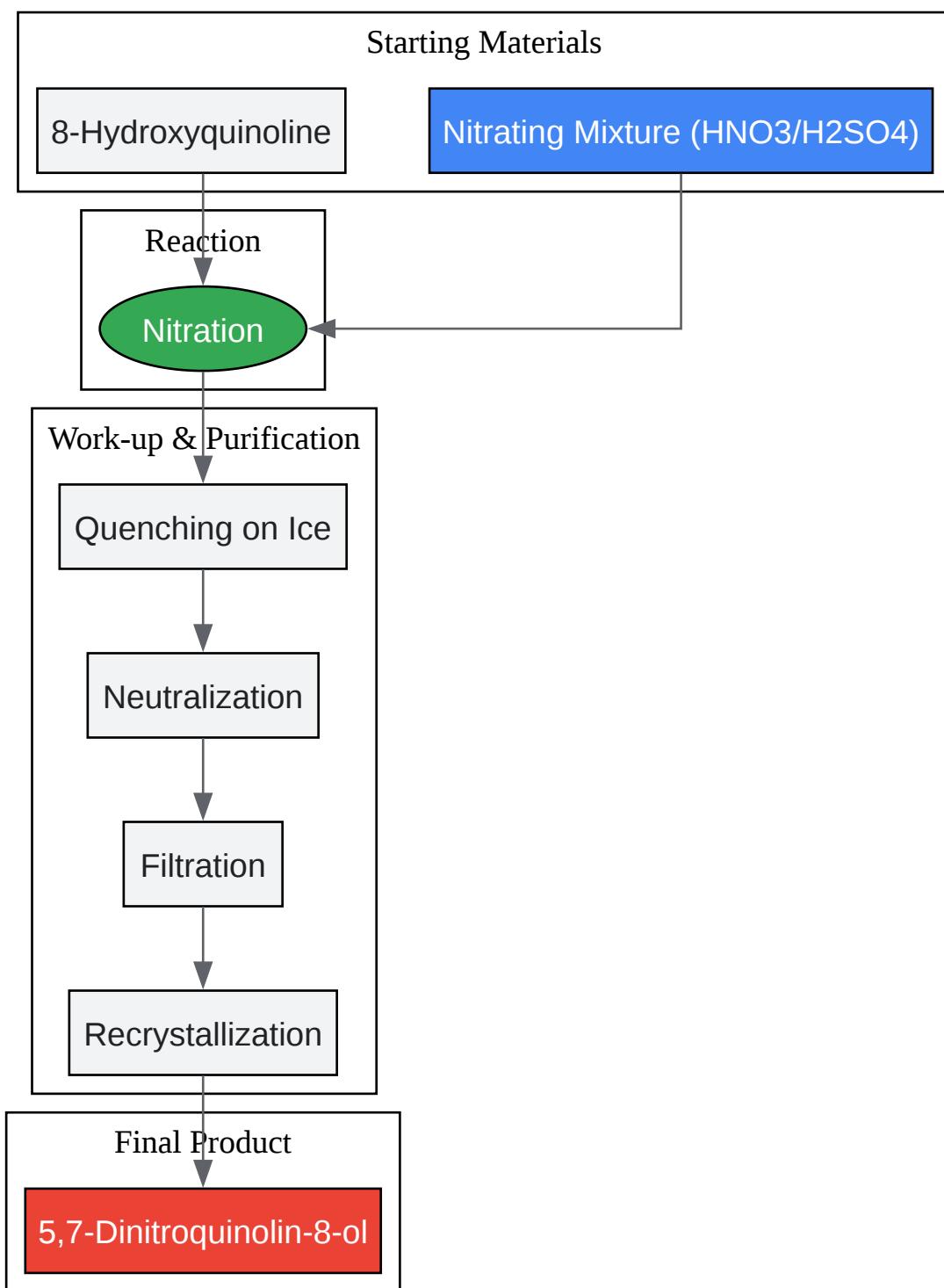
- 8-Hydroxyquinoline (or a suitable precursor)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Deionized Water
- Ice
- Sodium Bicarbonate (NaHCO_3) solution
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Drying agent (e.g., anhydrous Sodium Sulfate)

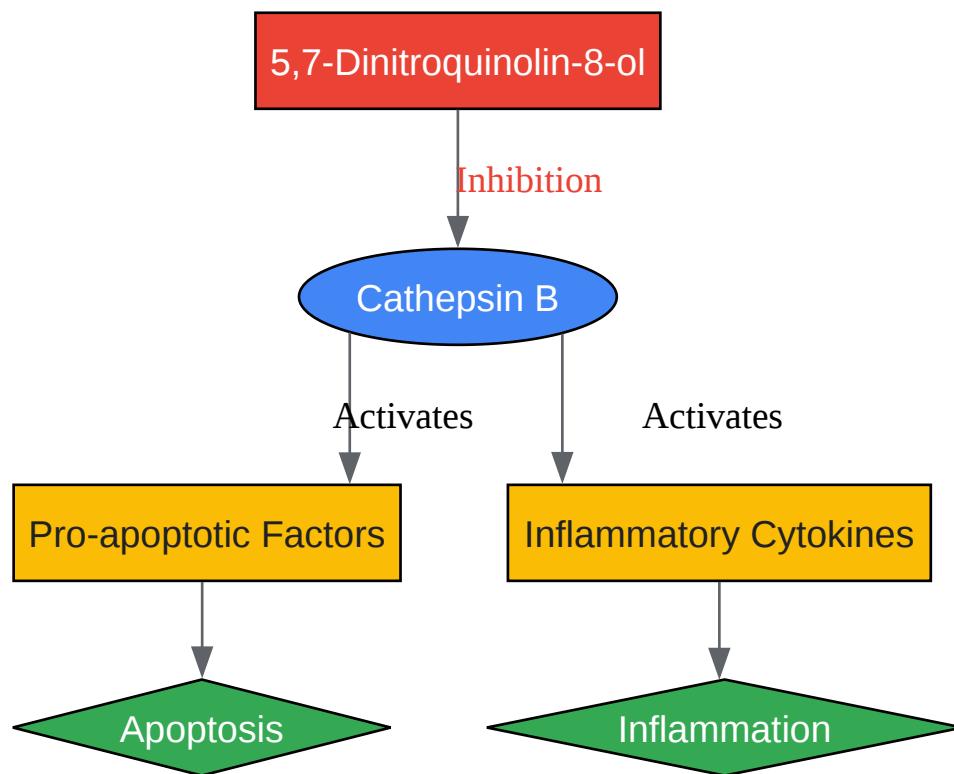
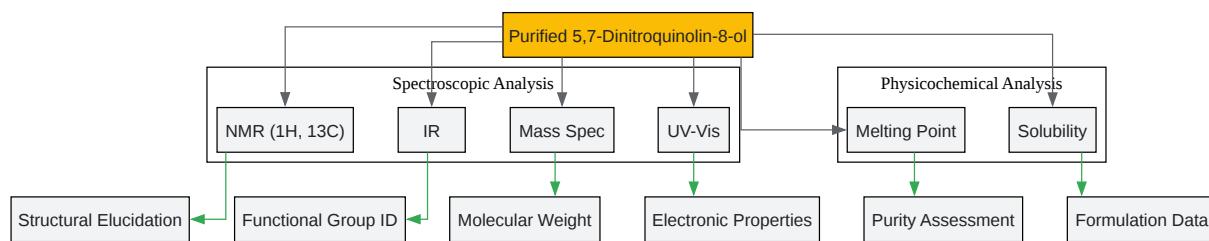
Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 8-hydroxyquinoline to concentrated sulfuric acid while stirring to ensure complete dissolution.
- Cool the mixture to 0-5 °C.
- Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (e.g., 24 hours) to ensure complete dinitration.^[3]
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
- Dry the purified product under vacuum to obtain **5,7-Dinitroquinolin-8-ol**.

Synthesis Workflow Diagram





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